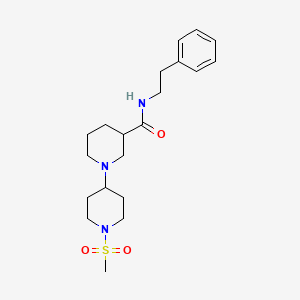![molecular formula C25H23BrN2S B5261503 N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide](/img/structure/B5261503.png)
N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide is a complex organic compound that features a thiazolium ring, a prop-1-en-2-yl linkage, and a 4-methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide typically involves a multi-step process:
Formation of the Thiazolium Ring: The initial step involves the synthesis of the thiazolium ring. This can be achieved through the reaction of 3,4-diphenylthiazole with a suitable alkylating agent under controlled conditions.
Linkage Formation: The next step involves the formation of the prop-1-en-2-yl linkage. This is typically achieved through a condensation reaction between the thiazolium intermediate and an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the intermediate with 4-methylaniline in the presence of a bromide source to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
Scientific Research Applications
N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in certain dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide involves its interaction with specific molecular targets. The thiazolium ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles and thiazolidines share structural similarities.
Aniline Derivatives: Compounds such as dichloroaniline and other substituted anilines.
Uniqueness
N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide is unique due to its combination of a thiazolium ring with a prop-1-en-2-yl linkage and a 4-methylaniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S.BrH/c1-19-13-15-22(16-14-19)26-20(2)17-25-27(23-11-7-4-8-12-23)24(18-28-25)21-9-5-3-6-10-21;/h3-18H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKPRGFOMPZHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC2=[N+](C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C/C2=[N+](C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)/C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5261421.png)
![N-ethyl-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5261425.png)
![4-{[(5-chloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5261427.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5261435.png)
![N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5261445.png)
![4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride](/img/structure/B5261448.png)
![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5261453.png)
![N-(2-ethylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B5261459.png)
![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5261461.png)
![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B5261480.png)
![5-[(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5261486.png)

![4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B5261497.png)
![1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5261505.png)
